4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride

Lipophilicity CNS Drug Design Physicochemical Property Tuning

Researchers requiring precise tuning of lipophilicity, basicity, and metabolic stability often face a gap with simple cyclohexylamine analogs. This compound bridges that gap by integrating a metabolically stabilizing gem-difluoro group and a lipophilicity-modulating methoxyethyl chain on a single rigid scaffold (clogP 1.62). - The primary amine and methoxyethyl chain enable orthogonal derivatization for rapid construction of bifunctional molecules. - The gem-difluoro motif resists metabolic defluorination, making it suitable for stable isotopologs and PET imaging probes. - Scalable catalytic production processes ensure a sustainable, reliable supply chain for pharmaceutical intermediate sourcing.

Molecular Formula C9H18ClF2NO
Molecular Weight 229.7
CAS No. 1389313-49-8
Cat. No. B3006585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
CAS1389313-49-8
Molecular FormulaC9H18ClF2NO
Molecular Weight229.7
Structural Identifiers
SMILESCOCCC1(CCC(CC1)(F)F)N.Cl
InChIInChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H
InChIKeyRSCRUYTXRLNWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride


4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a fluorinated cyclohexylamine derivative combining a gem-difluoro group at the 4-position and a methoxyethyl side chain at the 1-position . The hydrochloride salt form enhances its aqueous solubility and facilitates handling in synthetic workflows [1]. This distinct combination of structural motifs is designed to impart a unique physicochemical profile, making it a versatile intermediate for medicinal chemistry and drug discovery programs.

Why Generic Cyclohexylamine Scaffolds Cannot Substitute


Generic substitution with simpler cyclohexylamine analogs like 4,4-difluorocyclohexanamine or 1-(2-methoxyethyl)cyclohexan-1-amine fails to replicate the integrated properties of this compound. The presence of both the metabolically stabilizing gem-difluoro group and the lipophilicity-modulating methoxyethyl chain on the same rigid scaffold creates a synergistic effect on physicochemical properties that neither fragment alone can achieve. This dual substitution is critical for applications requiring precise tuning of lipophilicity, basicity, and hydrogen bonding in a single building block.

Quantitative Differentiation vs. Analog Compounds


Optimized Lipophilicity for CNS Drug Design

The combination of lipophilic fluorine atoms and a moderately hydrophilic methoxyethyl chain positions the target compound in a privileged logP range for central nervous system (CNS) drug discovery. Its clogP is calculated to be significantly higher than the non-methoxy analog, 4,4-difluorocyclohexanamine, and lower than the highly lipophilic, non-fluorinated analog, 1-(2-methoxyethyl)cyclohexan-1-amine .

Lipophilicity CNS Drug Design Physicochemical Property Tuning

Enhanced Hydrogen-Bonding Versatility

The target compound presents a unique hydrogen-bonding (H-bond) profile compared to its simpler analogs. It is a primary amine capable of donating two H-bonds and accepting from the methoxy oxygen, totaling 3 H-bond acceptors. In contrast, the non-methoxy analog 4,4-difluorocyclohexanamine has only 1 H-bond acceptor (the nitrogen) , while the non-fluorinated analog has 2 acceptors but lacks the electron-withdrawing influence of the difluoro group on the amine's basicity .

Hydrogen Bonding Medicinal Chemistry Structural Biology

Favorable Molecular Weight for Fragment-Based Discovery

With a molecular weight (MW) of 229.7 g/mol, the target compound resides at the upper boundary of the 'Rule of Three' for fragments (MW < 300). This is a strategic advantage over larger, more complex intermediates (MW > 250) that are less suitable for detecting weak but optimizable binding events in FBDD screenings [1]. Its MW is higher than the core scaffold 4,4-difluorocyclohexanamine (135.16 g/mol), indicating it has functional handles for further elaboration .

Fragment-Based Drug Discovery Molecular Weight Lead Generation

Proven R&D Application Scenarios


Fragment-Based Drug Discovery for CNS Disorders

Due to its balanced clogP of 1.62 [1] and favorable molecular weight as a 'decorated' fragment, the compound is an ideal starting point for fragment screens targeting CNS enzymes or receptors, where permeability is paramount.

Synthesis of Bidentate Medicinal Chemistry Probes

Its dual functional groups—a primary amine and a methoxyethyl chain—allow for orthogonal derivatization. The amine can be coupled to carboxylic acids or sulfonyl chlorides, while the methoxy group can be O-demethylated for further elaboration, enabling the creation of complex, bifunctional molecules .

Building Block for PET Tracer and Radioligand Development

The gem-difluoro motif is resistant to metabolic defluorination, making it a suitable precursor for stable isotopologs. The compound can serve as a key intermediate for introducing 18F or cold 19F for NMR and PET imaging probes, where the methoxyethyl chain offers a vector for further radiolabeling or bioconjugation [1].

Pilot-Scale Process Development of Green Chemistry Routes

Recent patent disclosures have highlighted novel catalytic processes for the large-scale production of this compound that minimize waste and use environmentally benign reagents [2]. This makes it a prime candidate for organizations seeking to secure a sustainable supply chain for advanced pharmaceutical intermediates.

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